5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE

Description

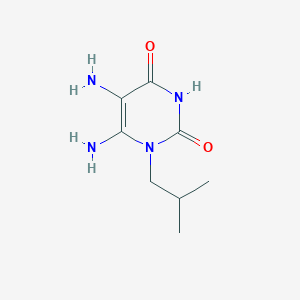

This compound belongs to the tetrahydro pyrimidine dione family, characterized by a six-membered pyrimidine ring with two carbonyl groups (at positions 2 and 4) and two amino substituents at positions 5 and 4. The 2-methylpropyl (isobutyl) group at position 1 confers distinct steric and electronic properties.

Properties

IUPAC Name |

5,6-diamino-1-(2-methylpropyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-4(2)3-12-6(10)5(9)7(13)11-8(12)14/h4H,3,9-10H2,1-2H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFXGMANBNXKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=C(C(=O)NC1=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves several synthetic routes and reaction conditions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product.

Chemical Reactions Analysis

5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The amino groups in the compound can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Antiviral Activity

Research has indicated that pyrimidine derivatives exhibit significant antiviral properties. A study demonstrated that similar compounds can inhibit viral replication mechanisms, making them potential candidates for antiviral drug development against viruses such as influenza and HIV . The structural similarities suggest that 5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione could also possess comparable antiviral activities.

Anticancer Properties

Pyrimidine derivatives have been explored for their anticancer effects. Compounds with similar structures have shown cytotoxicity against various cancer cell lines . Investigations into the mechanisms of action reveal that these compounds may induce apoptosis in cancer cells or inhibit critical pathways involved in tumor growth.

Antibacterial Applications

The antibacterial potential of pyrimidine derivatives has been documented in several studies. Compounds similar to this compound have been shown to disrupt bacterial cell wall synthesis or inhibit bacterial enzymes essential for survival . This positions the compound as a candidate for further exploration in antibiotic development.

Enzyme Inhibition Studies

Preliminary studies suggest that tetrahydropyrimidine derivatives may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been tested for their ability to inhibit phospholipase A2 enzymes . Inhibition of such enzymes can lead to therapeutic benefits in conditions characterized by excessive inflammation or phospholipidosis.

Table 1: Summary of Research Findings on Pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with molecular targets and pathways within biological systems. The amino groups in the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 5,6-diamino substitution and branched alkyl chain (2-methylpropyl). Below is a comparative analysis with analogs:

*XLogP3 estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity (XLogP3): The target compound’s XLogP3 (~0.5) suggests moderate lipophilicity, comparable to the 7-benzyl derivative (0.4) .

- Hydrogen Bonding: The four hydrogen bond donors (two from amino groups, two from carbonyls) distinguish it from analogs like the 6-amino-1,5-dimethyl derivative (two donors) , suggesting stronger interactions with biological targets (e.g., enzymes or nucleic acids).

Biological Activity

5,6-Diamino-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (often referred to as a tetrahydropyrimidine derivative) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring with two amino groups and a branched alkyl chain. This configuration contributes to its biological reactivity and interaction with various biological targets.

Chemical Formula : CHNO

Molecular Weight : 184.21 g/mol

Melting Point : 269-271 °C

Research indicates that compounds in the tetrahydropyrimidine class can exhibit a variety of biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Tetrahydropyrimidines have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other key metabolic enzymes associated with inflammation and pain pathways.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis.

- Cytotoxic Effects : Certain studies have reported cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in malignant cells may be attributed to its interaction with cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for different derivatives.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 32 | Staphylococcus aureus |

| B | 64 | Escherichia coli |

| C | 128 | Pseudomonas aeruginosa |

Cytotoxicity in Cancer Cells

Another study investigated the cytotoxic effects of tetrahydropyrimidine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives led to a dose-dependent reduction in cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 10 | HeLa |

| B | 15 | MCF-7 |

| C | >50 | Normal Fibroblasts |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of tetrahydropyrimidines suggests moderate absorption with potential for hepatic metabolism. Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are required to establish safety profiles comprehensively.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 5,6-DIAMINO-1-(2-METHYLPROPYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE?

Methodological Answer:

Synthesis should follow a multi-step protocol guided by nucleophilic substitution and cyclization reactions. Purification requires gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate the compound from intermediates. Theoretical frameworks like retrosynthetic analysis should inform pathway design, aligning functional groups with reactivity principles . Validate purity via HPLC or GC-MS, ensuring solvent residues meet thresholds (<0.1% per ICH guidelines).

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

Use spectroscopic techniques (FT-IR for amine/imine groups, H/C NMR for stereochemistry) and X-ray crystallography for 3D conformation. Computational tools like DFT (Density Functional Theory) can predict electronic properties (HOMO-LUMO gaps) and optimize molecular geometry. Cross-validate experimental and theoretical data to resolve discrepancies in bond angles or charge distribution .

Advanced: What computational strategies are optimal for modeling its interaction with biological targets?

Methodological Answer:

Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding affinities with receptors like enzymes or DNA. Use MD (Molecular Dynamics) simulations (AMBER or GROMACS) to assess stability over 100+ ns trajectories. Validate predictions with in vitro assays (e.g., SPR for binding kinetics). Integrate cheminformatics databases (PubChem, ChEMBL) to benchmark against analogs .

Advanced: How to resolve contradictions in experimental data (e.g., conflicting solubility or reactivity results)?

Methodological Answer:

Apply triangulation by repeating experiments under controlled variables (pH, temperature). Use factorial design to identify confounding factors (e.g., solvent polarity, catalyst loading) . For solubility conflicts, compare Hansen solubility parameters with experimental solvents. Publish negative results to clarify boundary conditions and refine theoretical models .

Basic: What experimental designs are suitable for assessing its stability under varying pH and temperature?

Methodological Answer:

Design accelerated stability studies (ICH Q1A guidelines) using HPLC to monitor degradation products. Test pH 1–13 buffers (37°C–60°C) over 1–4 weeks. Use Arrhenius plots to extrapolate shelf-life. For thermal stability, employ TGA/DSC to identify decomposition thresholds. Correlate results with computational degradation pathways .

Advanced: How to investigate its mechanism of action in catalytic or biochemical systems?

Methodological Answer:

Use isotopic labeling (N or C) to trace reaction pathways in catalytic cycles. For biochemical systems, combine SPR (binding affinity), stopped-flow spectroscopy (kinetics), and cryo-EM (structural changes). Align findings with mechanistic hypotheses derived from Marcus theory or QM/MM simulations .

Advanced: What methodologies identify degradation pathways under oxidative stress?

Methodological Answer:

Expose the compound to /UV light and analyze via LC-QTOF-MS for oxidative byproducts. Use radical scavengers (e.g., BHT) to confirm free-radical pathways. Compare with DFT-predicted oxidation sites (NBO analysis). Publish degradation trees to guide formulation strategies .

Basic: How to optimize solubility for in vitro assays without altering bioactivity?

Methodological Answer:

Screen co-solvents (DMSO, PEGs) or cyclodextrins via phase-solubility studies. Use Hansen solubility parameters to predict compatibility. Validate bioactivity post-solubilization via cell viability assays (MTT) or enzyme inhibition tests. Avoid surfactants if they interfere with membrane permeability assays .

Advanced: What frameworks guide the study of its epigenetic or genotoxic effects?

Methodological Answer:

Apply the OECD 487 (in vitro micronucleus) and Comet assays for genotoxicity. For epigenetic effects, use ChIP-seq (histone modifications) or bisulfite sequencing (DNA methylation). Cross-reference with ToxCast/Tox21 databases to identify off-target pathways. Theoretical frameworks like adverse outcome pathways (AOPs) contextualize findings .

Advanced: How to address methodological gaps in interdisciplinary studies (e.g., combining chemical and biological data)?

Methodological Answer:

Adopt hybrid frameworks like Systems Biology Markup Language (SBML) to integrate kinetics models with omics data. Use mixed-effects models to account for biological variability. Ensure compliance with FAIR principles for data sharing. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.